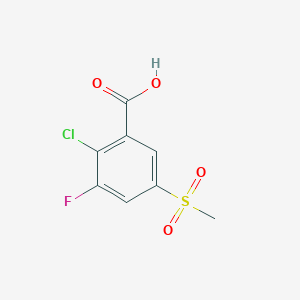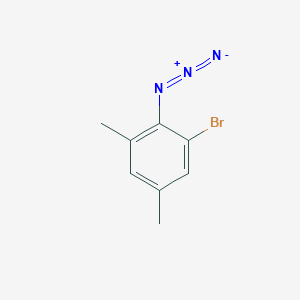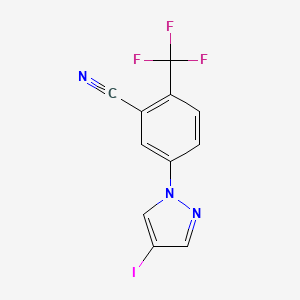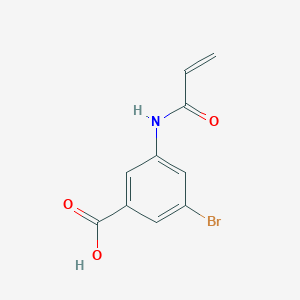![molecular formula C14H10FN3O B6617719 3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline CAS No. 1502110-94-2](/img/structure/B6617719.png)
3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline, also known as 3-Fluoro-5-PPCA, is a synthetic compound with a wide range of applications in the scientific field. It is a heterocyclic molecule containing a pyridine ring, a pyrrolo ring and a fluorine atom, and is a member of the pyrrolopyridine family. This compound is highly versatile and has been used in a variety of research areas, including drug discovery, materials science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}anilinePCA has a wide range of applications in scientific research. It has been used in the synthesis of various pharmaceutical compounds, such as the anticonvulsant drug lacosamide, as well as in the synthesis of other heterocyclic compounds. Additionally, it has been used in the synthesis of polymers and other materials for use in medical and industrial applications. Furthermore, it has been used in the synthesis of fluorescent dyes and other fluorescent compounds.
Wirkmechanismus
The mechanism of action of 3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}anilinePCA is not well understood. However, it is believed that the fluorine atom in the molecule is responsible for its versatile reactivity. The fluorine atom is a highly electronegative atom, which makes it highly reactive towards other molecules and atoms. This reactivity allows 3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}anilinePCA to undergo a variety of reactions with other molecules, such as nucleophilic substitution and electrophilic addition.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}anilinePCA have not been extensively studied. However, it is believed that the fluorine atom in the molecule may have some effect on the activity of enzymes and other biochemical processes. Additionally, it is possible that 3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}anilinePCA may have some effect on the structure and function of proteins, as well as on the activity of hormones.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}anilinePCA in laboratory experiments is its versatility and reactivity. Due to its highly electronegative fluorine atom, it is highly reactive and can undergo a variety of reactions. Additionally, it is a relatively stable molecule, which makes it ideal for use in laboratory experiments. However, one limitation of using 3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}anilinePCA is that it is a relatively expensive compound, which may limit its use in some laboratory experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}anilinePCA. For example, further research could be conducted to investigate the biochemical and physiological effects of this compound. Additionally, further research could be conducted to investigate the potential applications of this compound in the synthesis of pharmaceuticals and other materials. Additionally, further research could be conducted to investigate the potential uses of this compound in the synthesis of fluorescent dyes and other fluorescent compounds. Finally, further research could be conducted to investigate the potential uses of this compound in the development of new materials and technologies.
Synthesemethoden
3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}anilinePCA can be synthesized in a variety of ways, however the most common method is the direct fluorination of 5-pyrrolo[2,3-b]pyridine-3-carbonyl aniline (5-PPCA) with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). This method involves the reaction of 5-PPCA with NFSI in an organic solvent such as dichloromethane (DCM) at room temperature. The reaction proceeds with the formation of a sulfonimide intermediate, which then undergoes a nucleophilic substitution with the fluorine atom from the NFSI to form the desired product, 3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}anilinePCA.
Eigenschaften
IUPAC Name |
(3-amino-5-fluorophenyl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O/c15-9-4-8(5-10(16)6-9)13(19)12-7-18-14-11(12)2-1-3-17-14/h1-7H,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSFPPAWCHTABK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)C3=CC(=CC(=C3)F)N)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

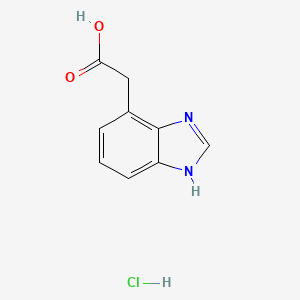
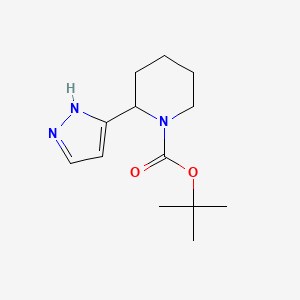

![tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate](/img/structure/B6617664.png)
![Ethenetricarbonitrile, [4-(phenylamino)phenyl]-](/img/structure/B6617674.png)
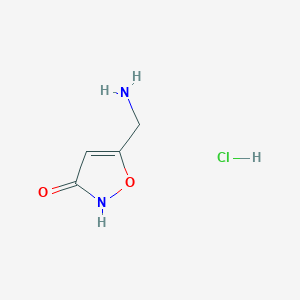
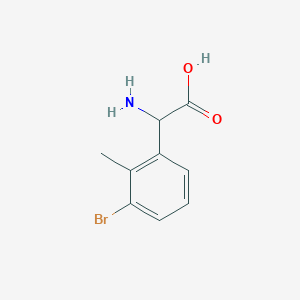
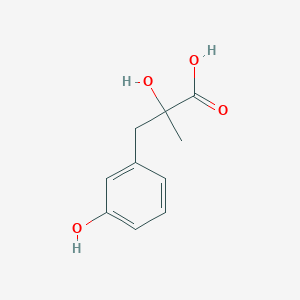

![1-[2-(bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene, Mixture of diastereomers](/img/structure/B6617697.png)
